

Comparative analysis of catalyst efficiency in C-C bond formation

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Compound of Interest

Compound Name: Tris(2-methylphenyl)arsane

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A Comparative Guide to Catalyst Efficiency in C-C Bond Formation

For Researchers, Scientists, and Drug Development Professionals

The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, pivotal in the construction of complex molecules, including pharmaceuticals and functional materials. The efficiency of the catalysts employed in these reactions is a critical factor, directly impacting yield, cost, and sustainability. This guide provides an objective comparison of the performance of common catalysts in three key C-C bond-forming reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Sonogashira coupling. The data presented is a synthesis of reported experimental findings to offer a comparative overview.

Comparative Catalyst Performance Data

The following table summarizes the typical performance of selected catalysts in Suzuki-Miyaura, Heck, and Sonogashira reactions. It is important to note that direct "apples-to-apples" comparisons can be challenging due to variations in optimized reaction conditions for each catalytic system. The data presented here is representative and aims to highlight general trends in catalyst efficiency.



Reaction	Catalyst System	Substrates	Yield (%)	Turnover Number (TON)	Turnover Frequency (TOF) (h ⁻¹)
Suzuki- Miyaura Coupling	Palladium: Pd(OAc) ₂ / SPhos	Aryl Chloride + Arylboronic Acid	85 - 99	Up to 10,000	~1,000 - 5,000
Nickel: NiCl ₂ (dppp)	Aryl Chloride + Arylboronic Acid	70 - 95	Up to 2,000	~200 - 1,000	
Heck Reaction	Palladium: Pd(OAc) ₂ / PPh ₃	Aryl Bromide + Styrene	80 - 98	Up to 5,000	~500 - 2,000
Nickel: Ni(COD) ₂ / dppf	Aryl Triflate + Vinyl Ether	75 - 95	Up to 1,500	~150 - 800	
Sonogashira Coupling	Palladium/Co pper: PdCl ₂ (PPh ₃) ₂ / Cul	Aryl lodide + Phenylacetyl ene	90 - 99	Up to 100,000[1]	Up to 10,000[1]
Copper- Catalyzed (Pd-free): Cul / Ligand	Aryl lodide + Phenylacetyl ene	60 - 85	Lower than Pd/Cu systems	Lower than Pd/Cu systems	

Note: TON and TOF values are highly dependent on reaction conditions, catalyst loading, and substrate reactivity. The values presented are indicative of high-performing systems.

Experimental Protocols

Detailed methodologies for representative C-C bond formation reactions are provided below. These protocols are based on established literature procedures and are intended to serve as a starting point for experimental design.



Suzuki-Miyaura Coupling: Palladium-Catalyzed

Reaction: Coupling of 4-chlorotoluene with phenylboronic acid.

Catalyst System: Palladium(II) acetate (Pd(OAc)₂) with Sphos as the ligand.

Procedure:

- To a dry Schlenk flask under an argon atmosphere, add 4-chlorotoluene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
- Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
- Add 5 mL of anhydrous toluene to the flask.
- The reaction mixture is stirred and heated to 100 °C for 12 hours.
- After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate.
- The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to yield 4methylbiphenyl.

Heck Reaction: Nickel-Catalyzed

Reaction: Coupling of phenyl triflate with butyl vinyl ether.

Catalyst System: Bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂) with 1,1'-bis(diphenylphosphino)ferrocene (dppf) as the ligand.

Procedure:

In a glovebox, a vial is charged with Ni(COD)₂ (0.05 mmol, 5 mol%) and dppf (0.06 mmol, 6 mol%).



- Anhydrous dioxane (2 mL) is added, and the mixture is stirred for 10 minutes.
- Phenyl triflate (1.0 mmol, 1.0 equiv), butyl vinyl ether (1.5 mmol, 1.5 equiv), and N,N-dicyclohexylmethylamine (2.0 mmol, 2.0 equiv) are added.
- The vial is sealed and heated to 80 °C for 16 hours.
- After cooling, the reaction mixture is diluted with diethyl ether and filtered through a pad of celite.
- The filtrate is concentrated, and the residue is subjected to acidic workup (e.g., 1M HCl) to hydrolyze the resulting enol ether to the corresponding ketone.
- The product, acetophenone, is isolated via extraction and purified by column chromatography.

Sonogashira Coupling: Palladium/Copper Co-catalyzed

Reaction: Coupling of iodobenzene with phenylacetylene.

Catalyst System: Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and copper(I) iodide (CuI).

Procedure:

- A mixture of iodobenzene (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.015 mmol, 1.5 mol%), and CuI (0.03 mmol, 3 mol%) is placed in a Schlenk flask under an argon atmosphere.
- Triethylamine (5 mL) and phenylacetylene (1.1 mmol, 1.1 equiv) are added via syringe.
- The reaction is stirred at room temperature for 6 hours.
- The triethylammonium iodide salt is filtered off, and the solvent is removed in vacuo.
- The residue is dissolved in diethyl ether and washed with 2M HCl, saturated aqueous NaHCO₃, and brine.
- The organic layer is dried over MgSO₄, filtered, and concentrated to give the crude product.

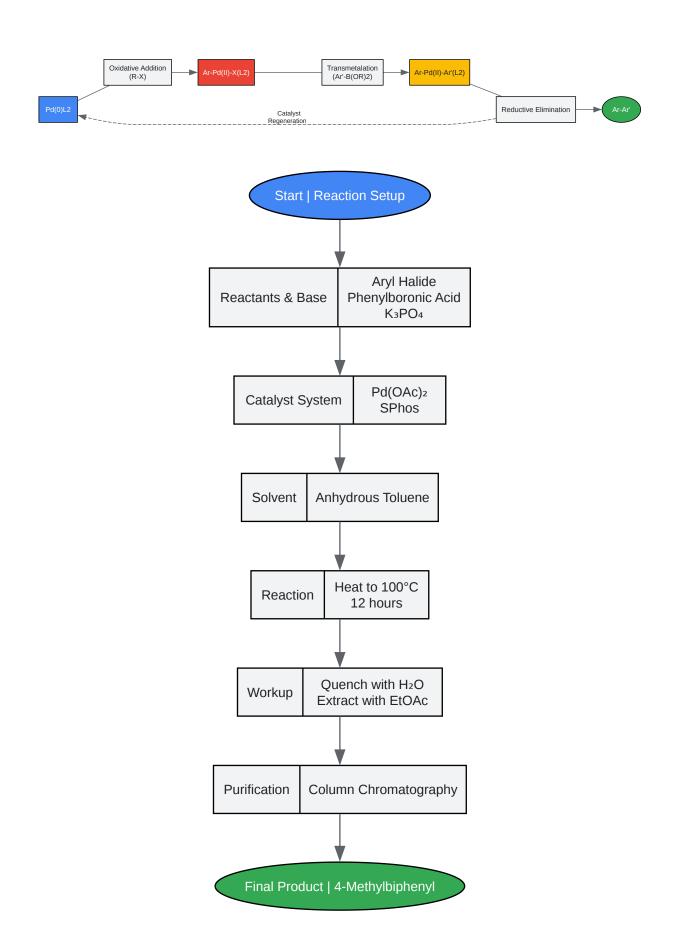


• Purification by recrystallization or column chromatography affords diphenylacetylene.

Visualizing Catalytic Processes

To better understand the underlying mechanisms and workflows, the following diagrams have been generated using Graphviz.







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References

- 1. researchgate.net [researchgate.net]
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